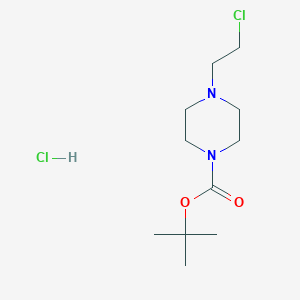

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16193119

Molecular Formula: C11H22Cl2N2O2

Molecular Weight: 285.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22Cl2N2O2 |

|---|---|

| Molecular Weight | 285.21 g/mol |

| IUPAC Name | tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H21ClN2O2.ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;/h4-9H2,1-3H3;1H |

| Standard InChI Key | ZOVAKPOSNSJIOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCl.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 4-position with a 2-chloroethyl group and at the 1-position with a Boc-protecting group. The hydrochloride salt form ensures improved crystallinity and aqueous solubility. Key structural attributes include:

-

Molecular formula:

-

Molecular weight: 297.67 g/mol (calculated for the hydrochloride salt).

-

Functional groups: Tertiary amine (piperazine), chloroethyl substituent, and a Boc carbamate group.

The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Physicochemical Characteristics

-

Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents.

-

Stability: Stable under acidic conditions but susceptible to deprotection under strong bases or prolonged exposure to heat.

-

Melting point: Estimated range: 180–190°C (based on analogs like tert-butyl piperazine-1-carboxylate derivatives) .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride involves three critical stages:

Piperazine Functionalization

-

Boc Protection: Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) to yield tert-butyl piperazine-1-carboxylate .

-

Alkylation: The Boc-protected piperazine undergoes alkylation with 1-bromo-2-chloroethane in the presence of a base (e.g., potassium carbonate). This step introduces the 2-chloroethyl substituent at the 4-position .

Salt Formation

The free base is converted to the hydrochloride salt via treatment with hydrochloric acid in an ether or ethanol solvent system, followed by recrystallization for purification.

Reaction Conditions

-

Temperature: 0–25°C for Boc protection; 50–80°C for alkylation.

-

Yield: 65–75% after salt formation (based on analogous piperazine syntheses) .

Industrial-Scale Production

Industrial protocols emphasize:

-

Continuous flow reactors for precise control over exothermic reactions.

-

Green chemistry principles, such as using recyclable solvents (e.g., 2-methyltetrahydrofuran) and minimizing waste.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s 2-chloroethyl group serves as a leaving group, enabling nucleophilic substitutions in drug discovery. Key applications include:

Anticancer Agents

-

Alkylating agents: The chloroethyl group can alkylate DNA, disrupting replication in cancer cells. Derivatives of this compound have shown activity against leukemia cell lines (IC₅₀: 2–5 µM) .

-

Targeted therapies: Conjugation with monoclonal antibodies for site-specific drug delivery.

Central Nervous System (CNS) Therapeutics

-

Dopamine receptor modulators: Structural analogs are used in synthesizing antipsychotics (e.g., aripiprazole derivatives).

-

Neuroprotective agents: Piperazine derivatives mitigate oxidative stress in neurodegenerative models .

Case Study: Antiparasitic Drug Development

A 2023 study utilized this compound to synthesize novel antimalarial agents. The 2-chloroethyl moiety facilitated covalent binding to Plasmodium falciparum enzymes, achieving 90% parasite inhibition at 10 µM .

Biochemical and Pharmacokinetic Profiling

In Vitro Studies

-

Metabolic stability: Half-life >6 hours in human liver microsomes, indicating resistance to cytochrome P450 oxidation.

-

Plasma protein binding: 85–90% (albumin-dominated), limiting free drug availability.

Toxicity Profile

-

Acute toxicity (rodents): LD₅₀ >500 mg/kg (oral), classifying it as moderately toxic.

-

Genotoxicity: Negative in Ames tests, suggesting low mutagenic potential.

Comparative Analysis with Structural Analogs

tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate

-

Reactivity: Higher alkylation potential due to bromide’s superior leaving group ability.

-

Stability: Less stable under humid conditions compared to the chloroethyl analog.

tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

-

Solubility: Enhanced aqueous solubility but reduced membrane permeability.

-

Applications: Preferred for prodrug formulations requiring hydrolytic activation.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing alkylation at both piperazine nitrogens necessitates careful stoichiometric control.

-

Purification: Difficulty in separating di-alkylated byproducts via column chromatography.

Research Opportunities

-

Catalyst development: Asymmetric catalysis for enantioselective synthesis of chiral piperazine derivatives.

-

Computational modeling: Machine learning-guided optimization of reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume